4-(Difluoromethyl)-6-methoxypyrimidin-5-amine
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Overview
Description
4-(Difluoromethyl)-6-methoxypyrimidin-5-amine is a heterocyclic compound that contains both fluorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-methoxypyrimidin-5-amine typically involves difluoromethylation reactions. One common method is the reaction of pyrimidine derivatives with difluoromethylating agents under specific conditions. For example, the difluoromethylation of heterocycles can be achieved through radical processes, often using difluorocarbene reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using affordable reagents such as chlorodifluoromethane or fluoroform. These methods are designed to be cost-effective and environmentally friendly, often employing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-6-methoxypyrimidin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
4-(Difluoromethyl)-6-methoxypyrimidin-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-6-methoxypyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group significantly influences the compound’s reactivity and lipophilicity, enhancing its ability to interact with biological molecules. This interaction can modulate various biochemical pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated heterocycles such as difluoromethyl pyrazoles, imidazoles, and triazoles .
Uniqueness
4-(Difluoromethyl)-6-methoxypyrimidin-5-amine is unique due to its specific combination of difluoromethyl and methoxy groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications where enhanced reactivity and stability are required .
Properties
Molecular Formula |
C6H7F2N3O |
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Molecular Weight |
175.14 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-methoxypyrimidin-5-amine |
InChI |
InChI=1S/C6H7F2N3O/c1-12-6-3(9)4(5(7)8)10-2-11-6/h2,5H,9H2,1H3 |
InChI Key |
ZKEXPYWQHCHXMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1N)C(F)F |
Origin of Product |
United States |
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